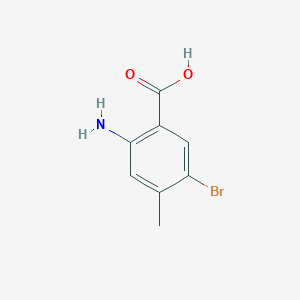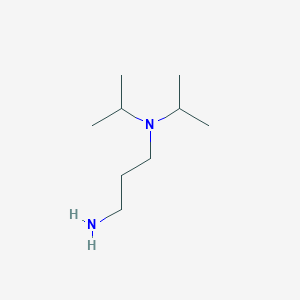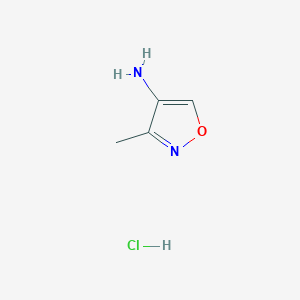
2-Amino-4-methylbenzaldehyde
概要
説明
2-Amino-4-methylbenzaldehyde (2-AMB) is an important aromatic aldehyde and a building block for many chemical processes. It is a versatile molecule that is widely used in organic synthesis, pharmaceuticals, and biochemistry. It has been studied extensively and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization of Complexes
2-Amino-4-methylbenzaldehyde has been used in the synthesis of various Schiff bases, which are further utilized to form metal complexes. For instance, its reaction with benzothiazole derivatives produces Schiff bases that are complexed with Zn(II) ions, resulting in compounds with potential antibacterial properties (Chohan, Scozzafava, & Supuran, 2003). Similarly, Co(II) and Ni(II) complexes of these Schiff bases have also been studied for their antibacterial activities (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).
Catalytic Applications
4-Methylbenzaldehyde, a derivative of this compound, has been utilized in catalytic processes. A study demonstrates its role in the copper-catalyzed oxidation of benzyl alcohols to aldehydes in water, showcasing an environmentally friendly and efficient approach (Wu et al., 2016).
Synthesis of Organic Compounds
The compound has been employed in the synthesis of organic compounds, such as Mannich bases. One study details the preparation of a Mannich β-amino carbonyl compound using 4-methylbenzaldehyde, which is structurally related to this compound (Hussein & Yousif, 2021).
Fluorescence Studies and Sensing Applications
This compound derivatives have been explored in fluorescence studies. For example, 2-Amino-4,5-ethylenedioxyphenol, a derivative, is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, highlighting its potential in analytical applications (Nohta et al., 1994).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, a study focused on synthesizing Schiff base compounds from this aldehyde and examining their antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).
Corrosion Inhibition
The compound has been used in synthesizing corrosion inhibitors. A study demonstrates the synthesis of a novel corrosion inhibitor from 2-methylbenzaldehyde, showing its efficacy in protecting mild steel in acidic environments (Al-amiery et al., 2013).
作用機序
Target of Action
The primary targets of 2-Amino-4-methylbenzaldehyde are the cellular antioxidation systems of fungi . This compound, like other benzaldehydes, can disrupt these systems, making it an effective antifungal agent . The disruption is achieved through redox-active compounds .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This destabilization is achieved through redox cycling, a process that involves the transfer of electrons between molecules . The compound’s mode of action also involves the formation of oximes or hydrazones through reactions with aldehydes and ketones .
Biochemical Pathways
The compound affects the biochemical pathways related to cellular antioxidation . It disrupts the normal functioning of these pathways, leading to an imbalance in the redox state of the cell . This imbalance can inhibit the growth of fungi, making this compound an effective antifungal agent .
Result of Action
The result of this compound’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound creates an environment that is unfavorable for the growth of fungi . This makes it a potent antifungal agent .
Safety and Hazards
生化学分析
Biochemical Properties
2-Amino-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their stability and ability to form complexes with metal ions . In biochemical reactions, this compound interacts with enzymes and proteins that facilitate the formation of these Schiff bases. The compound’s amino group can form covalent bonds with the carbonyl group of aldehydes or ketones, leading to the formation of imines. These interactions are crucial in various biological processes, including enzyme catalysis and signal transduction.
Cellular Effects
This compound has been shown to influence cellular processes by interacting with cellular antioxidation systems. Studies have indicated that benzaldehyde derivatives, including this compound, can disrupt cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with superoxide dismutases and glutathione reductase can affect the cell’s ability to manage oxidative stress, thereby influencing cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of Schiff bases and subsequent interactions with biomolecules. The compound’s amino group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines . This reaction is often catalyzed by enzymes and can lead to the formation of stable complexes with metal ions. These complexes can inhibit or activate enzymes, alter gene expression, and affect various biochemical pathways. The molecular mechanism of this compound also involves its ability to form hydrogen bonds and van der Waals interactions with other biomolecules, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can influence cellular function and biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular antioxidation systems, leading to prolonged changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular antioxidation capacity and improve cell function . At high doses, it can cause toxicity and adverse effects, including oxidative stress and cell death. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound can interact with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . These interactions can affect the levels of key metabolites, including amino acids and their derivatives, thereby influencing cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in various cellular compartments. The distribution of the compound within tissues can influence its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress. The localization of the compound within specific organelles can affect its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-amino-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGQRLFOGCSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















